

Introduction: A Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-3-formylbenzonitrile**

Cat. No.: **B008667**

[Get Quote](#)

4-Chloro-3-formylbenzonitrile is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a chloro group, makes it a highly versatile building block for the synthesis of complex heterocyclic systems and other targeted molecular architectures. The interplay of these electron-withdrawing groups defines its reactivity and dictates its physical characteristics. This guide provides a comprehensive overview of its core physical properties, predictive spectroscopic signatures, and essential handling protocols, designed for the practicing research scientist.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundational step for any laboratory work. The structural arrangement and key identifiers for **4-Chloro-3-formylbenzonitrile** are summarized below.

Figure 1: Chemical Structure of **4-Chloro-3-formylbenzonitrile**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	4-chloro-3-formylbenzonitrile	[1]
CAS Number	105191-41-1	[1] [2]
Molecular Formula	C ₈ H ₄ CINO	[1] [3] [4]
Molecular Weight	165.57 g/mol	[1] [3]
Synonyms	2-Chloro-5-cyanobenzaldehyde, 4-Chloro-3-cyanobenzaldehyde	[1]
InChIKey	JVRHVSUFKIQVFN-UHFFFAOYSA-N	[1] [4]

| Canonical SMILES| C1=CC(=C(C=C1C#N)C=O)Cl |[\[1\]](#)[\[5\]](#) |

Physicochemical Properties

The physical state and solubility characteristics of a compound are critical for designing reaction conditions, purification strategies, and formulation studies. While comprehensive experimental data for **4-Chloro-3-formylbenzonitrile** is not widely published, we can delineate its key properties.

Table 2: Summary of Physical Properties

Property	Value / Observation	Source(s) / Rationale
Appearance	Reported as a solid.	[4]
Melting Point	Experimental data not available in surveyed literature.	[3]
Boiling Point	Experimental data not available in surveyed literature.	[3]
logP (XLogP3-AA)	1.7	[1] [5]

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetonitrile. | Based on logP value and molecular structure. |

Expert Analysis:

- Physical State and Melting Point: As a substituted benzene derivative with a molecular weight of 165.57 g/mol, it is expectedly a solid at room temperature. The presence of three polar, electron-withdrawing groups can lead to significant intermolecular dipole-dipole interactions, suggesting a relatively high melting point, likely exceeding 100°C, similar to related isomers like 4-formylbenzonitrile (m.p. 100-102 °C)[6].
- Solubility Profile: The octanol-water partition coefficient (logP) of 1.7 indicates a moderate degree of lipophilicity.[1][5] This value rationally explains its expected poor aqueous solubility. The molecule lacks easily ionizable protons or hydrogen bond donors, further limiting its interaction with water. For practical applications, solubilization in polar aprotic solvents or chlorinated solvents is recommended.

Spectroscopic Characterization (Predictive)

No publicly archived experimental spectra were identified for this specific isomer. However, a robust spectroscopic profile can be predicted based on its structure, which is invaluable for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Predicted ^1H NMR (400 MHz, CDCl_3): The aromatic region will display signals for three distinct protons.

- Aldehyde Proton (H-C=O): Expected as a singlet (s) in the highly deshielded region of δ 9.9 - 10.2 ppm. This significant downfield shift is characteristic of aldehyde protons.
- Aromatic Proton (H-2): This proton is ortho to the strongly electron-withdrawing formyl group. It is expected to appear as a doublet (d) around δ 8.0 - 8.2 ppm.

- Aromatic Proton (H-6): This proton is ortho to the cyano group and meta to the formyl group. It is predicted to be a doublet of doublets (dd) around δ 7.8 - 8.0 ppm.
- Aromatic Proton (H-5): This proton is ortho to the chlorine atom and meta to the cyano group. It will be the most upfield of the aromatic signals, appearing as a doublet (d) around δ 7.6 - 7.7 ppm.

Predicted ^{13}C NMR (101 MHz, CDCl_3): The molecule possesses eight unique carbon atoms.

- Aldehyde Carbonyl (C=O): δ 188 - 192 ppm
- Aromatic Quaternary Carbons (C-Cl, C-CHO, C-CN, C1): Four signals between δ 115 - 145 ppm. The carbon bearing the nitrile group (C1) will be near the lower end of this range, while the carbon attached to the formyl group (C3) will be more downfield.
- Aromatic Methine Carbons (C-H): Three signals between δ 125 - 138 ppm.
- Nitrile Carbon (C≡N): δ 115 - 118 ppm.

Infrared (IR) Spectroscopy

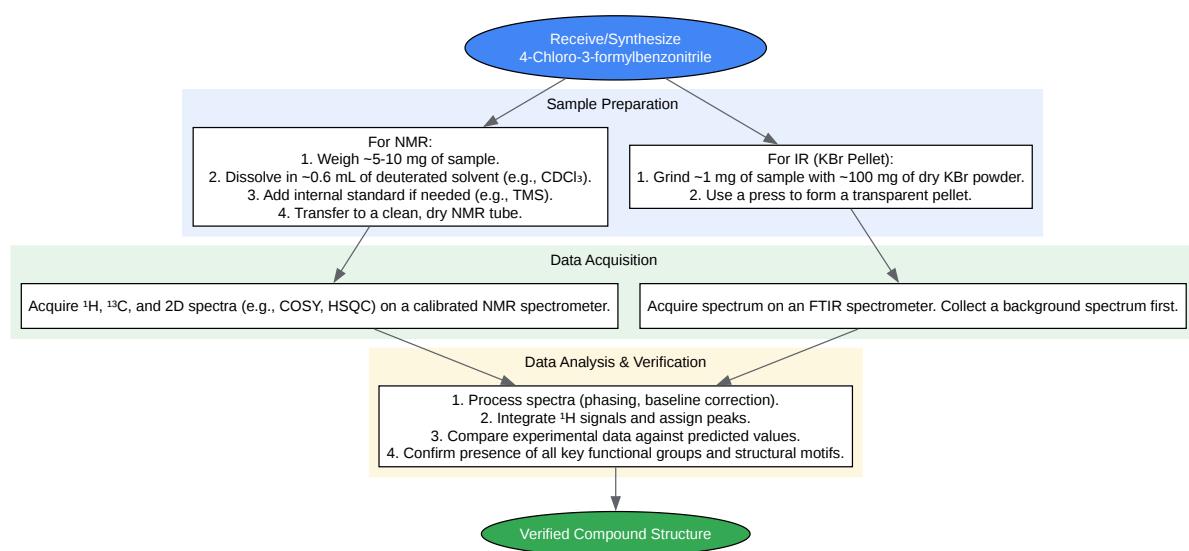
IR spectroscopy is ideal for confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})	Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium-Weak
Nitrile (C≡N)	Stretch	2240 - 2220	Strong, Sharp
Aldehyde (C=O)	Stretch	1715 - 1695	Strong
Aromatic C=C	Stretch	1600 - 1450	Medium

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

The presence of sharp, strong bands at $\sim 2230\text{ cm}^{-1}$ and $\sim 1700\text{ cm}^{-1}$ would provide compelling evidence for the nitrile and aldehyde functionalities, respectively.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

- Molecular Ion (M^+): The key diagnostic feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of chlorine.
 - $[\text{M}]^+$ peak at $\text{m/z} \approx 165$, corresponding to the molecule containing ^{35}Cl .
 - $[\text{M}+2]^+$ peak at $\text{m/z} \approx 167$, corresponding to the molecule containing ^{37}Cl .
- Isotopic Ratio: The intensity ratio of the $[\text{M}]^+$ to $[\text{M}+2]^+$ peaks will be approximately 3:1, which is the characteristic signature of a monochlorinated compound.
- Fragmentation: Common fragmentation pathways would involve the loss of the aldehyde group (-CHO) or the chlorine atom (-Cl).

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for generating reliable and reproducible data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Chloro-3-formylbenzonitrile | C8H4CINO | CID 13567964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-3-FORMYL-BENZONITRILE | 105191-41-1 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-Chloro-3-formylbenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 4-chloro-3-formylbenzonitrile (C8H4CINO) [pubchemlite.lcsb.uni.lu]
- 6. 对氯基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: A Versatile Intermediate in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b008667#4-chloro-3-formylbenzonitrile-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com